

MC-VC(S)-PABQ linker cleavage by cathepsin B

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Compound of Interest

Compound Name: MC-VC(S)-PABQ-Tubulysin M

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An In-Depth Technical Guide to the Cathepsin B-Mediated Cleavage of the MC-VC-PABC Linker

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of its three core components: a monoclonal antibody for target specificity, a cytotoxic payload, and a chemical linker that connects them. The linker is arguably the most complex component, requiring a delicate balance between stability in systemic circulation and efficient cleavage within the target cell.

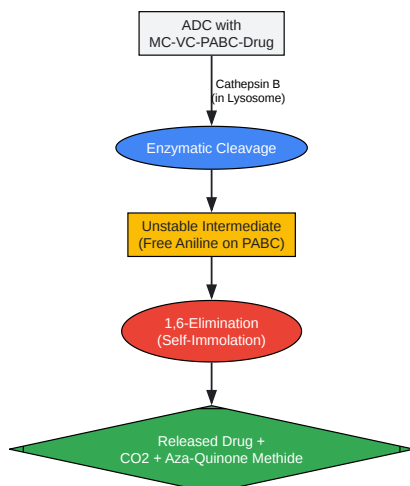
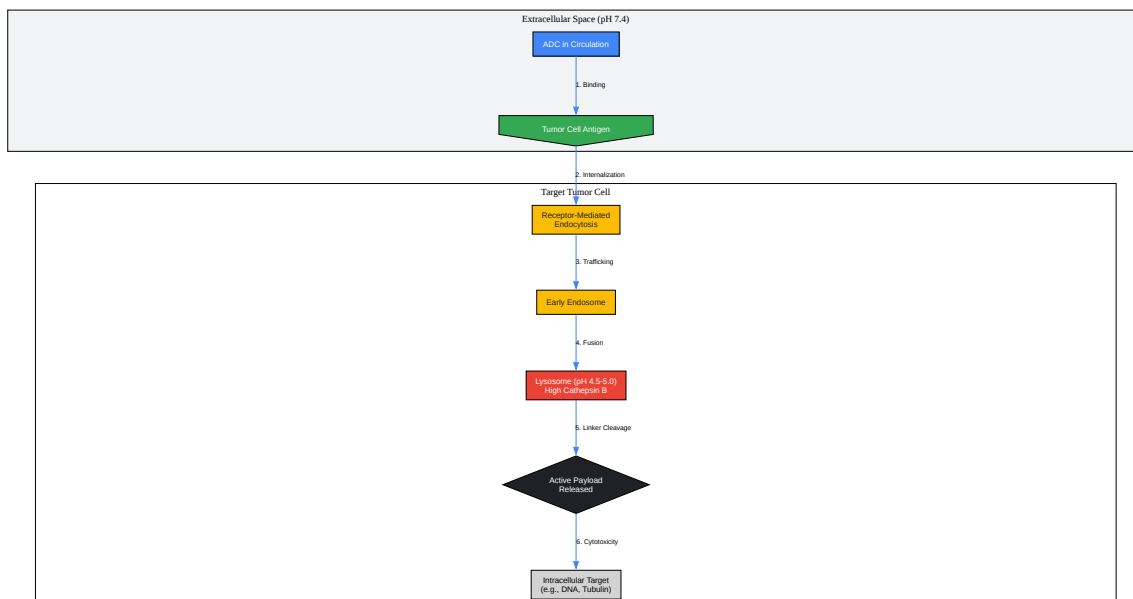
This technical guide focuses on one of the most clinically successful and widely utilized linker systems: the MC-VC-PABC linker. This system consists of a maleimidocaproyl (MC) group for antibody conjugation, a valine-citrulline (VC) dipeptide as a protease recognition site, and a p-aminobenzyl carbamate (PABC) self-immolative spacer. We will explore the core mechanism of its cleavage by the lysosomal protease Cathepsin B, the cellular pathways involved, quantitative aspects of its stability, and the experimental protocols used for its evaluation.

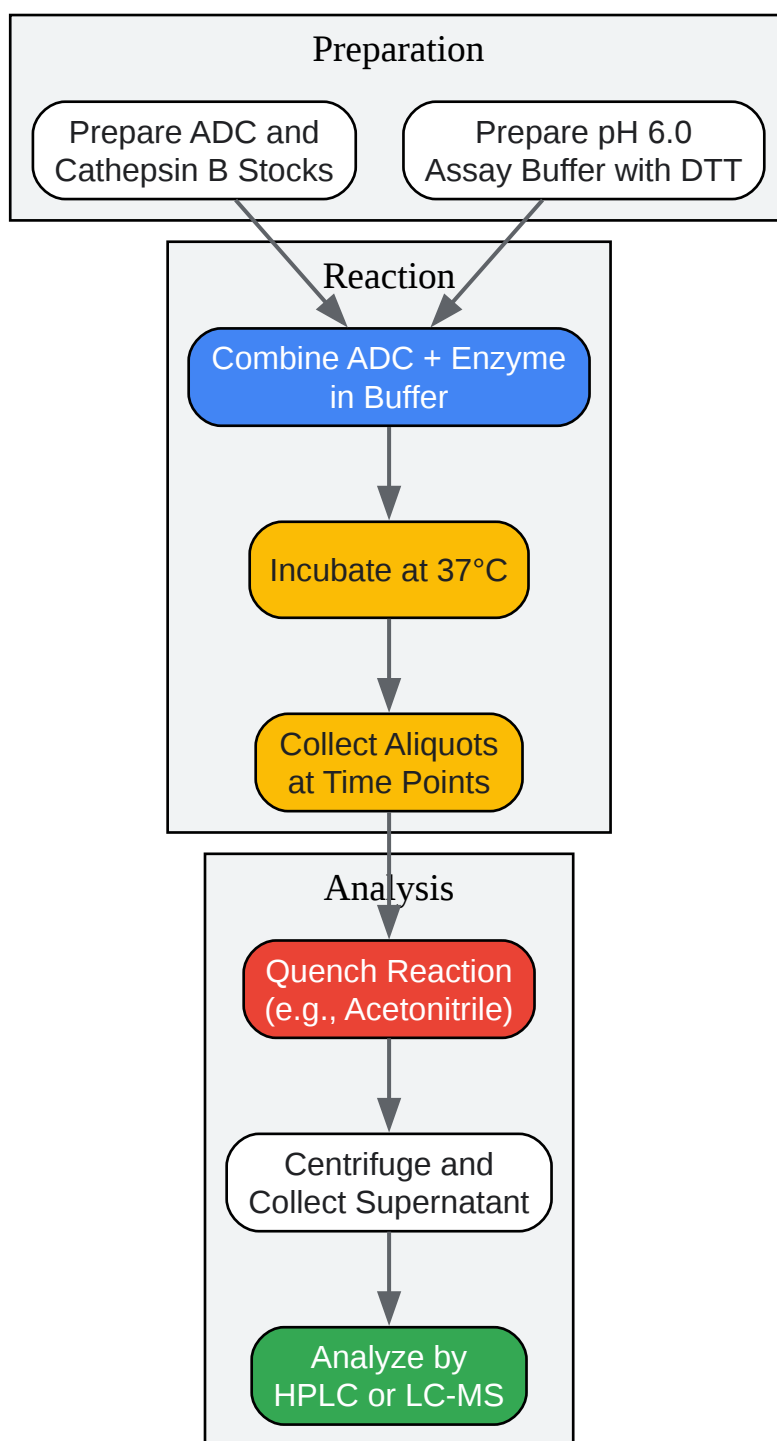
The Cellular Journey: From Binding to Payload Release

The journey of an ADC from administration to payload release is a multi-step process orchestrated by cellular machinery. Understanding this pathway is essential to appreciate the

context in which the MC-VC-PABC linker is designed to function.

First, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an early endosome.[2][3] This endosome then matures and traffics through the endosomal-lysosomal pathway, a process regulated by various Rab proteins.[4] The internal environment becomes progressively more acidic, culminating in the fusion of the endosome with a lysosome.[5] The lysosome contains a cocktail of potent hydrolytic enzymes, including a high concentration of cysteine proteases like Cathepsin B, and maintains a low pH (4.5-5.0).[5] [6] It is within this harsh lysosomal environment that the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.[1]





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